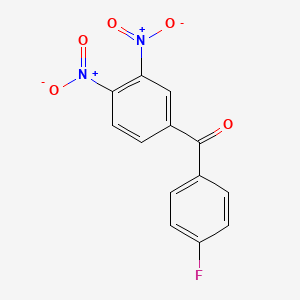

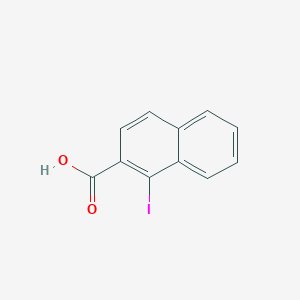

1-iodonaphthalene-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 1-iodonaphtalène-2-carboxylique est un composé organique de formule moléculaire C11H7IO2. Il est un dérivé du naphtalène, où un atome d'iode est attaché au premier carbone et un groupe acide carboxylique est attaché au deuxième carbone du cycle naphtalène.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 1-iodonaphtalène-2-carboxylique peut être synthétisé par plusieurs méthodes. Une approche courante implique l'iodation des dérivés du naphtalène. Par exemple, l'iodation décarbonylative catalysée au palladium des acides carboxyliques aryliques est une méthode efficace . Cette réaction implique généralement l'utilisation de 1-iodobutane comme source d'iodure, combinée à une base et à un réactif de désoxychloration sous catalyse Pd/Xantphos.

Méthodes de production industrielle : La production industrielle de l'acide 1-iodonaphtalène-2-carboxylique utilise souvent des procédés catalytiques similaires, garantissant des rendements et une pureté élevés. La capacité de mise à l'échelle de ces méthodes les rend adaptées à la production à grande échelle, répondant aux besoins de diverses industries.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 1-iodonaphtalène-2-carboxylique subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels par des réactions telles que la réaction de Stille.

Oxydation et réduction : Le groupe acide carboxylique peut être oxydé ou réduit dans des conditions spécifiques.

Réactions de couplage : Il peut participer à des réactions de couplage catalysées au palladium pour former des molécules organiques complexes.

Réactifs et conditions courants :

Catalyseurs au palladium : Utilisés dans diverses réactions de couplage.

Bases et réactifs de désoxychloration : Employés dans les réactions d'iodation décarbonylative.

Principaux produits :

Naphtalènes substitués : Formés par des réactions de substitution.

Dérivés oxydés ou réduits : Issus de processus d'oxydation ou de réduction.

Applications De Recherche Scientifique

L'acide 1-iodonaphtalène-2-carboxylique a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour ses interactions potentielles avec les molécules biologiques.

Médecine : Investigué pour ses propriétés thérapeutiques potentielles.

Industrie : Utilisé dans la production de matériaux et de produits chimiques avancés.

Mécanisme d'action

Le mécanisme d'action de l'acide 1-iodonaphtalène-2-carboxylique implique sa réactivité avec diverses cibles moléculaires. Par exemple, dans les réactions catalytiques, l'atome d'iode peut faciliter la formation de nouvelles liaisons par des processus d'addition oxydative et d'élimination réductrice . Le groupe acide carboxylique peut également participer aux liaisons hydrogène et à d'autres interactions, influençant la réactivité du composé et ses interactions avec d'autres molécules.

Composés similaires :

1-Iodonaphtalène : N'a pas le groupe acide carboxylique, ce qui le rend moins réactif dans certains types de réactions.

2-Iodonaphtalène : A l'atome d'iode sur le deuxième carbone, ce qui conduit à des schémas de réactivité différents.

1-Iodo-2-naphtol : Contient un groupe hydroxyle au lieu d'un groupe acide carboxylique, ce qui donne des propriétés chimiques différentes.

Unicité : L'acide 1-iodonaphtalène-2-carboxylique est unique en raison de la présence à la fois d'un atome d'iode et d'un groupe acide carboxylique sur le cycle naphtalène. Cette combinaison permet un large éventail de réactions chimiques et d'applications, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.

Mécanisme D'action

The mechanism of action of 1-iodonaphthalene-2-carboxylic acid involves its reactivity with various molecular targets. For instance, in catalytic reactions, the iodine atom can facilitate the formation of new bonds through oxidative addition and reductive elimination processes . The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

1-Iodonaphthalene: Lacks the carboxylic acid group, making it less reactive in certain types of reactions.

2-Iodonaphthalene: Has the iodine atom on the second carbon, leading to different reactivity patterns.

1-Iodo-2-naphthol: Contains a hydroxyl group instead of a carboxylic acid group, resulting in different chemical properties.

Uniqueness: 1-Iodonaphthalene-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Propriétés

Numéro CAS |

91059-43-7 |

|---|---|

Formule moléculaire |

C11H7IO2 |

Poids moléculaire |

298.08 g/mol |

Nom IUPAC |

1-iodonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H7IO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) |

Clé InChI |

CVCXKFYYXBHGNV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2I)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)

![tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B11835603.png)

![2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11835614.png)

![tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11835630.png)